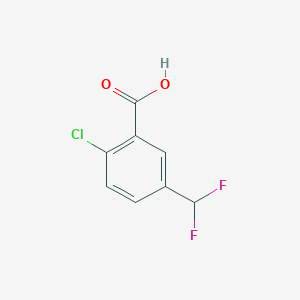

2-Chloro-5-(difluoromethyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKBNUYFHFTKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Difluoromethyl Benzoic Acid

Historical Evolution of Preparative Routes for Fluorinated Aromatic Carboxylic Acids

The synthesis of fluorinated aromatic compounds has been a significant area of research for over a century, driven by the unique properties that fluorine atoms impart to organic molecules, enhancing metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov The journey of organofluorine chemistry began even before the isolation of elemental fluorine. wiley.com

Early methods for introducing fluorine onto an aromatic ring were limited. A landmark development was the Balz-Schiemann reaction , first reported in 1927, which involves the thermal decomposition of diazonium tetrafluoroborate salts prepared from aromatic amines. mdpi.com This method became a cornerstone for the synthesis of fluoroaromatics for many decades. Another pivotal early method was nucleophilic aromatic substitution , specifically halogen exchange (Halex) reactions, where a chlorine or bromine atom on an activated aromatic ring is displaced by fluoride, typically using potassium fluoride (KF). mdpi.comchemistryviews.org This approach was first reported by Gottlieb in 1936. mdpi.com

Direct fluorination using elemental fluorine (F₂) was explored early on but was notoriously difficult to control due to its extreme reactivity, often leading to explosions and decomposition. mdpi.com A significant advancement came with the development of electrochemical fluorination (the Simons process), which provided a route to perfluorinated organic compounds. wiley.com

The latter half of the 20th century and the early 21st century saw the advent of modern fluorinating agents that offered greater control and safety. Electrophilic N-F reagents, such as Selectfluor®, were developed, allowing for the direct fluorination of aromatic compounds under milder conditions. acs.orgspringernature.com Concurrently, advances in transition-metal-catalyzed cross-coupling reactions provided powerful new ways to form C-F bonds and introduce fluorinated alkyl groups. More recently, photocatalytic methods have emerged, enabling difluoromethylation and other fluorination reactions under environmentally benign conditions using visible light. mdpi.comnih.gov The development of methods for decarboxylative fluorination and the synthesis of fluorinated building blocks from carbon dioxide using organic electrolysis also represent modern frontiers in the field. wiley-vch.de

Classical and Modern Synthetic Pathways for 2-Chloro-5-(difluoromethyl)benzoic Acid

While a specific, optimized industrial synthesis for this compound is not widely published in academic literature, several plausible synthetic routes can be constructed based on established chemical principles and analogous transformations. These routes highlight different strategies for introducing the three key substituents—chlorine, a difluoromethyl group, and a carboxylic acid—onto the benzene (B151609) ring.

The core challenge in synthesizing this compound lies in achieving the correct 1,2,4-substitution pattern. The order in which the functional groups are introduced is critical, as the directing effects of the existing substituents will influence the position of subsequent additions.

The Chloro (Cl) group is an ortho-, para-director for electrophilic aromatic substitution.

The Carboxylic Acid (COOH) group is a deactivating meta-director.

The Difluoromethyl (CHF₂) group is also considered a deactivating and meta-directing group.

Therefore, a successful synthesis must navigate these electronic effects to install the groups in the desired locations. Most strategies involve starting with a monosubstituted or disubstituted benzene derivative and adding the remaining functional groups sequentially.

Several reliable methods can be employed to introduce the carboxylic acid group onto the difluoromethylated and chlorinated aromatic core.

Oxidation of a Methyl Group: A classical approach involves the oxidation of a toluene derivative. For instance, if 2-chloro-5-(difluoromethyl)toluene could be synthesized, the methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.

Hydrolysis of a Nitrile: The hydrolysis of a benzonitrile precursor under acidic or basic conditions is a common and effective method for preparing benzoic acids. This would involve the preparation of 2-chloro-5-(difluoromethyl)benzonitrile as a key intermediate.

Directed Ortho-Metalation and Carboxylation: A powerful modern technique involves the deprotonation of an aromatic C-H bond using a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium species with carbon dioxide (CO₂). The position of metalation is often controlled by a directing group. This strategy is particularly effective for introducing a carboxyl group ortho to an existing substituent. A plausible route would start with 1-chloro-3-(difluoromethyl)benzene. The chloro group can direct lithiation to the C2 position, which upon reaction with CO₂, would yield the target molecule. This approach is used in the synthesis of the analogous compound, 2-chloro-5-(trifluoromethyl)benzoic acid.

The regioselective introduction of the chlorine atom and the difluoromethyl group is the most complex aspect of the synthesis. Both electrophilic and nucleophilic strategies can be envisioned.

A classical electrophilic substitution strategy would likely begin with a monosubstituted benzene. For example, starting with (difluoromethyl)benzene, a Friedel-Crafts acylation or chlorination could be performed. However, controlling the regioselectivity would be challenging. Since the CHF₂ group is meta-directing, chlorination of (difluoromethyl)benzene would yield primarily the 3-chloro derivative, which is the desired precursor for subsequent carboxylation.

Plausible Pathway 1: Electrophilic Chlorination followed by Directed Carboxylation

Chlorination: (Difluoromethyl)benzene is subjected to electrophilic chlorination using a chlorinating agent (e.g., Cl₂) and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The primary product expected is 1-chloro-3-(difluoromethyl)benzene.

Carboxylation: The resulting 1-chloro-3-(difluoromethyl)benzene is then carboxylated. This is best achieved via directed ortho-metalation. The substrate is treated with a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperature, leading to deprotonation at the C2 position, directed by the chlorine atom. The resulting aryllithium intermediate is then quenched with solid CO₂ (dry ice) followed by acidic workup to yield this compound.

Table 1: Reaction Conditions for Electrophilic Chlorination and Directed Carboxylation

| Step | Reaction | Reagents and Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Electrophilic Chlorination | Substrate: (Difluoromethyl)benzene; Reagents: Cl₂, FeCl₃; Solvent: CCl₄ or neat | 1-Chloro-3-(difluoromethyl)benzene |

| 2 | Directed Carboxylation | Substrate: 1-Chloro-3-(difluoromethyl)benzene; Reagents: 1) LDA or n-BuLi, THF, -78°C; 2) CO₂(s); 3) H₃O⁺ | This compound |

Nucleophilic strategies often rely on transition-metal-catalyzed cross-coupling reactions, which represent a more modern approach. These methods offer high regioselectivity as the reaction occurs at a specific, pre-functionalized site (typically a C-Halogen bond).

Plausible Pathway 2: Deoxyfluorination and Cross-Coupling

Synthesis of Aldehyde: A suitable starting material would be 2-chloro-5-bromobenzaldehyde. This can be synthesized from 4-bromotoluene via chlorination and subsequent oxidation of the methyl group to an aldehyde.

Deoxyfluorination: The aldehyde group is converted to a difluoromethyl group using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This yields 1-bromo-2-chloro-5-(difluoromethyl)benzene. This is a conventional method for creating the Ar-CF₂H moiety. wiley-vch.de

Carboxylation via Cross-Coupling: The bromo-substituted intermediate can then be converted to the final carboxylic acid. One method is a palladium-catalyzed carbonylation reaction, using carbon monoxide (CO) and a suitable nucleophile, followed by hydrolysis.

Plausible Pathway 3: Copper-Catalyzed Difluoromethylation

A more direct modern approach involves the copper-catalyzed cross-coupling of an aryl iodide with a difluoromethylating agent.

Synthesis of Aryl Iodide: The synthesis would begin with 2-chloro-5-iodobenzoic acid or a suitable ester derivative.

Cross-Coupling: The aryl iodide is coupled with a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H), using a copper catalyst. wiley-vch.de This reaction directly installs the difluoromethyl group at the position of the iodine atom, yielding the target product. A related method involves the reaction of aryl iodides with α-silyldifluoroacetates, catalyzed by copper, followed by hydrolysis and decarboxylation to give the difluoromethyl arene. acs.org

Table 2: Comparison of Difluoromethylation Strategies

| Strategy | Key Transformation | Typical Reagents | Stage of Synthesis | Advantages / Disadvantages |

|---|---|---|---|---|

| Deoxyfluorination | Ar-CHO → Ar-CF₂H | DAST, Deoxo-Fluor® | Mid-synthesis | Classical, reliable / Stoichiometric, expensive reagents |

| Radical Difluoromethylation | Ar-H → Ar-CF₂H | Photoredox catalyst, CF₂H radical source | Late-stage | Mild conditions, functional group tolerance / Regioselectivity can be poor |

| Metal-Catalyzed Cross-Coupling | Ar-X → Ar-CF₂H (X = I, Br) | Cu or Pd catalyst, TMSCF₂H | Mid- or late-stage | High regioselectivity, good scope / Requires pre-functionalized substrate |

Compound Nomenclature

Regioselective Installation of Chlorine and Difluoromethyl Groups

Directed Ortho-Metalation Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile.

For the synthesis of substituted benzoic acids, the carboxylic acid group itself can act as a DMG. researchgate.net The process typically involves treating the parent benzoic acid with a strong lithium amide base or an alkyllithium reagent, such as sec-butyllithium, in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. researchgate.net In the context of this compound, a potential retrosynthetic pathway involves the ortho-metalation of a suitable precursor. For instance, p-chlorobenzotrifluoride can be subjected to ortho-lithiation using tert-butyllithium, followed by reaction with solid carbon dioxide (dry ice) to introduce the carboxylic acid group at the 2-position. google.com

The effectiveness of the DMG is crucial and follows a general hierarchy. While the carboxylic acid group has an intermediate capacity for directing metallation, its interplay with other substituents on the ring is critical. researchgate.net The chloro and fluoro groups, for example, show complementary directing effects in meta-substituted benzoic acids. researchgate.net This methodology provides a direct route to polysubstituted benzoic acids that are often difficult to prepare using traditional electrophilic aromatic substitution. researchgate.net

Table 1: Key Reagents in Directed Ortho-Metalation for Benzoic Acid Synthesis

| Reagent/Component | Function | Reference |

|---|---|---|

| sec-Butyllithium (s-BuLi) | Strong base for deprotonation | |

| tert-Butyllithium (t-BuLi) | Catalyst for lithiation | google.com |

| TMEDA | Ligand to break up alkyllithium aggregates and increase basicity | baranlab.org |

| Dry Ice (Solid CO₂) | Electrophile to form the carboxylic acid group | google.com |

Difluoromethylation Reagents and Protocols in the Synthesis of this compound

The introduction of the difluoromethyl (CF₂H) group is a critical step and can be achieved through various methods. This moiety is valued in medicinal chemistry as it can serve as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. cas.cnnih.govcas.cn

Transition metal-catalyzed reactions offer a versatile approach for direct difluoromethylation. These methods typically involve the cross-coupling of an aryl halide or its equivalent with a difluoromethyl source.

Palladium and copper catalysts are commonly employed. For example, Pd-catalyzed difluoromethylation of arylboronic acids has been reported using ethyl bromodifluoroacetate as the difluoromethyl source. cas.cn Another significant reagent is (difluoromethyl)trimethylsilane (TMSCF₂H), which can be used in nucleophilic difluoromethylation reactions. cas.cn

Zinc-based reagents have also proven effective. The use of a (difluoromethyl)zinc reagent, [(DMPU)₂Zn(CF₂H)₂], in the presence of a nickel precatalyst allows for the difluoromethylation of aryl iodides, bromides, and triflates. cas.cn These reactions are particularly effective for substrates containing electron-withdrawing groups. cas.cn

Table 2: Examples of Metal-Mediated Difluoromethylation Reactions

| Catalyst/Metal | Difluoromethyl Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Ethyl bromodifluoroacetate | Arylboronic acids | Forms C-CF₂H bond via cross-coupling. | cas.cn |

| Nickel | [(DMPU)₂Zn(CF₂H)₂] | Aryl halides/triflates | Effective for electron-deficient substrates. | cas.cn |

Radical-based difluoromethylation has emerged as a powerful strategy, particularly for the late-stage functionalization of complex molecules. nih.gov These methods avoid the need for pre-functionalized substrates often required in metal-catalyzed cross-coupling. nih.gov

A notable reagent for radical difluoromethylation is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), also known as DFMS. nih.gov This reagent can generate a CF₂H radical, which then adds to heteroarenes and other suitable substrates under mild, operationally simple conditions. nih.gov The process is often initiated by an oxidizing agent like tert-butyl hydroperoxide. nih.gov

Photoredox catalysis provides another avenue for generating difluoromethyl radicals under mild conditions. nih.gov Organic dyes or metal complexes can be used as photocatalysts to initiate the formation of the CHF₂ radical from a suitable precursor. This radical can then engage in reactions with aromatic systems. acs.org These methods are advantageous for their high functional group tolerance. nih.gov

Functional Group Interconversion Pathways (e.g., nitration, reduction, diazotization, hydrolysis)

Multi-step synthetic sequences involving functional group interconversion (FGI) are fundamental to constructing complex aromatic compounds. ub.edu A plausible route to this compound could begin with a precursor like 2-chloro-5-(trifluoromethyl)benzonitrile. iucr.orgnih.gov

A typical FGI sequence might involve:

Nitration: Introduction of a nitro group onto the aromatic ring. For example, 2-chloro-5-(trifluoromethyl)benzonitrile can be nitrated to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile. iucr.orgnih.gov

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This would convert the nitrated intermediate into 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. iucr.orgnih.gov

Reduction: The nitro group can be reduced to an amino group using various reagents, such as catalytic hydrogenation (H₂, Pd/C) or metal-acid combinations (e.g., Zn, HCl). vanderbilt.edu

Diazotization and Further Transformation: The resulting amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for achieving high yield and selectivity in the synthesis of fine chemicals. This involves the careful selection of catalysts, ligands, solvents, and other reaction parameters.

Catalytic Systems and Ligand Design in C-C Bond Formation for Aromatic Carboxylic Acids

The formation of the carbon-carbon bond between the aromatic ring and the carboxyl group is a key transformation. Modern catalysis offers several advanced methods for this purpose. nih.govruhr-uni-bochum.de

Transition-metal-catalyzed cross-coupling reactions are central to C-C bond formation. nih.gov For instance, palladium(0)-catalyzed cross-coupling reactions between arylboronic acids and carboxylic anhydrides can produce ketones, demonstrating the reactivity of carboxylic acid derivatives in such systems. ruhr-uni-bochum.de Rhodium catalysts have been used for decarbonylative Suzuki couplings, allowing for the synthesis of biaryls from aromatic carboxylic anhydrides and arylboroxines. ruhr-uni-bochum.de

Decarboxylative cross-coupling reactions represent another modern strategy where carboxylic acids act as substrates, replacing traditional organohalides. ruhr-uni-bochum.de In these reactions, a metal catalyst, often copper, facilitates the in-situ generation of a carbon nucleophile via decarboxylation of an arylcarboxylic acid salt. ruhr-uni-bochum.de

Solvent Effects and Temperature Control in Reaction Efficiency

The efficiency of the synthesis of this compound is profoundly influenced by the choice of solvent and precise temperature control, particularly during the critical steps of organometallic intermediate formation and subsequent carboxylation. While specific comparative studies on the synthesis of this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from the well-documented synthesis of its close structural analog, 2-chloro-5-(trifluoromethyl)benzoic acid. The synthetic pathways for these two compounds are analogous, making the reaction conditions for the trifluoromethyl variant a highly relevant reference point.

One of the pivotal methods for synthesizing these types of benzoic acid derivatives involves the ortho-lithiation of a substituted chlorobenzene followed by carboxylation. In this process, the selection of an appropriate solvent is critical to ensure the stability of the highly reactive organolithium intermediate and to facilitate the subsequent reaction with carbon dioxide.

Anhydrous ethereal solvents are generally preferred for such reactions due to their ability to solvate the lithium cation, which helps in stabilizing the organolithium species. Tetrahydrofuran (THF) is a commonly employed solvent in this context. Its anhydrous form is crucial as any trace of water would rapidly quench the organolithium intermediate, leading to a significant reduction in the yield of the desired product. The use of a non-polar co-solvent, such as hexane, is also noted, particularly in the context of introducing organolithium reagents which are often supplied as a solution in hexane.

Following the formation of the lithiated intermediate, the purification of the final product often involves recrystallization. The choice of solvent for this step is determined by the solubility profile of the crude product. For the related 2-chloro-5-(trifluoromethyl)benzoic acid, hexane has been successfully used as a recrystallization solvent, suggesting its potential applicability for this compound as well. google.com

Temperature control is arguably the most critical parameter in ensuring the success and efficiency of this synthetic route. The formation of the 2-chloro-5-(halomethyl)phenyl lithium intermediate is a highly exothermic process and the intermediate itself is thermally unstable. Therefore, maintaining a very low temperature throughout the addition of the organolithium reagent is imperative to prevent decomposition and side reactions.

After the successful formation of the organolithium species at this low temperature, the subsequent carboxylation step also requires careful temperature management. The reaction with solid carbon dioxide (dry ice) is typically carried out, and while the temperature is allowed to rise, it is still maintained at a relatively low level initially. Subsequently, during the work-up phase involving pH adjustment, the temperature is controlled at around 15-20 °C. For the final crystallization of the product, a lower temperature of 5-10 °C is employed to maximize the recovery of the purified solid. google.com

Table of Reaction Parameters for the Synthesis of the Analogous 2-Chloro-5-(trifluoromethyl)benzoic Acid

| Step | Parameter | Recommended Condition | Purpose |

| Lithiation | Solvent | Anhydrous Tetrahydrofuran (THF) | To stabilize the organolithium intermediate. |

| Lithiation | Temperature | -70 to -75 °C | To prevent decomposition of the thermally unstable organolithium intermediate. |

| Carboxylation | Reagent | Solid Carbon Dioxide | To introduce the carboxylic acid functionality. |

| Work-up (pH adjustment) | Temperature | 15-20 °C | To ensure controlled neutralization. |

| Crystallization | Temperature | 5-10 °C | To maximize the yield of the solid product. |

| Recrystallization | Solvent | Hexane | To purify the crude product. |

Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Difluoromethyl Benzoic Acid

2-Chloro-5-(difluoromethyl)benzoic acid is a polysubstituted aromatic carboxylic acid, and its reactivity is governed by the interplay of its three key functional components: the carboxylic acid group, the chlorine atom, and the difluoromethyl group, all attached to a benzene (B151609) ring. These groups influence the reaction pathways at both the carboxyl function and on the aromatic system.

Synthesis and Investigation of Derivatives and Analogues of 2 Chloro 5 Difluoromethyl Benzoic Acid

Design and Synthesis of Functionalized Derivatives for Chemical Libraries

The synthesis of 2-Chloro-5-(difluoromethyl)benzoic acid and its derivatives for chemical libraries can be approached through several strategic pathways. These routes generally involve either the introduction of the difluoromethyl group onto a pre-functionalized aromatic ring or the construction of the benzoic acid moiety on a difluoromethylated precursor.

Key Synthetic Approaches:

Late-Stage Difluoromethylation: One prominent strategy involves the late-stage introduction of the CHF2 group onto a suitable benzoic acid precursor. This can be achieved using various difluoromethylating agents. For instance, photocatalytic methods have emerged as powerful tools for the C-H difluoromethylation of (hetero)aromatic compounds under mild conditions. nih.govnih.gov A plausible route could involve the direct difluoromethylation of 2-chlorobenzoic acid or its esters, although regioselectivity would be a critical factor to control.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions offer another robust method. A (hetero)aryl halide or pseudo-halide, such as 2-chloro-5-bromobenzoic acid, could be coupled with a difluoromethyl source. For example, the use of chlorodifluoromethane as a difluorocarbene source in palladium-catalyzed reactions with arylboronic acids has been reported, suggesting a potential pathway if the corresponding boronic acid of the chloro-benzoic acid scaffold is accessible.

Building Block Approach: An alternative to late-stage functionalization is to start with a commercially available or synthesized building block already containing the necessary chloro and difluoromethyl substituents. For example, starting from a compound like 1-chloro-4-(difluoromethyl)benzene, one could introduce the carboxylic acid group at the 2-position. This can be achieved through ortho-lithiation directed by the chloro group, followed by quenching with carbon dioxide. This approach offers excellent control over the substitution pattern.

From Trichloromethyl Precursors: A classical approach involves the fluorination of a trichloromethyl group. A precursor such as 2-chloro-5-(trichloromethyl)toluene could be selectively fluorinated to yield the difluoromethyl group, followed by oxidation of the methyl group to a carboxylic acid. The hydrolysis and oxidation of benzotrichloride derivatives to their corresponding benzoic acids is a well-established transformation. googleapis.com

The choice of synthetic route would depend on the availability of starting materials, desired scale, and the need for specific functional group tolerance for library synthesis. The table below summarizes various classes of reagents used for difluoromethylation reactions that could be adapted for these synthetic designs.

| Reagent Class | Example Reagent | Reaction Type | Reference |

| Difluoromethyl Sulfones | p-Tolyl chlorodifluoromethyl sulfone | Difluorocarbene transfer to phenols | |

| Hypervalent Iodine Reagents | Difluoroacetoxy-functionalized iodine(III) | C-H difluoromethylation of heteroarenes | |

| Difluoroacetic Acid Derivatives | Difluoroacetic acid | Minisci-type radical difluoromethylation | |

| Organometallic Reagents | Difluoromethyl copper (CuCF2H) | Cross-coupling with aryl (pseudo)halides | |

| Gaseous Reagents | Chlorodifluoromethane (CHClF2) | Palladium-catalyzed cross-coupling |

Exploration of Structure-Reactivity Relationships in this compound Analogues

The specific arrangement of the chloro, difluoromethyl, and carboxylic acid groups in this compound analogues dictates their chemical reactivity and physical properties. The interplay between the electronic effects of the substituents and their steric interactions is crucial.

Influence of the Difluoromethyl Group: The CHF2 group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This property significantly impacts the acidity of the benzoic acid. Compared to an unsubstituted benzoic acid, the pKa of a difluoromethylated analogue is expected to be lower (i.e., more acidic). Furthermore, the CHF2 group can act as a hydrogen bond donor, a property not shared by the trifluoromethyl (CF3) group. This ability to form hydrogen bonds can influence intermolecular interactions in the solid state and binding affinity to biological targets. nih.gov

Impact of the Ortho-Chloro Substituent: The presence of a chlorine atom at the ortho position to the carboxylic acid group introduces significant steric and electronic effects. uc.ptresearchgate.net

Conformational Restriction: The chloro group sterically hinders the free rotation of the carboxylic acid group. This forces the C=O and O-H bonds of the carboxyl group to twist out of the plane of the benzene (B151609) ring. uc.ptresearchgate.net This non-planarity can affect the molecule's conjugation and its ability to pack in a crystal lattice.

The combination of the ortho-chloro and meta-difluoromethyl groups results in a complex electronic environment on the aromatic ring. Both groups are deactivating and meta-directing for electrophilic aromatic substitution, making further substitution on the ring challenging and selective. The reactivity of the carboxylic acid group itself (e.g., in esterification or amidation reactions) is also influenced by these substituents. The electron-withdrawing nature of both groups can increase the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic attack.

The following table compares the properties of the difluoromethyl group to other common substituents, highlighting its unique characteristics.

| Substituent | Electronic Effect | Hydrogen Bonding Capability | Lipophilicity (LogP contribution) | Steric Size |

| -H | Neutral | None | ~0.00 | Small |

| -F | Inductively withdrawing | Weak acceptor | ~0.15 | Small |

| -OH | Donating (resonance) | Donor and acceptor | ~-0.61 | Medium |

| -CHF2 | Inductively withdrawing | Donor | ~0.57 | Medium |

| -CF3 | Inductively withdrawing | Weak acceptor | ~1.07 | Large |

Development of Novel Fluorinated Benzoic Acid Scaffolds and their Derivatives

The development of novel fluorinated benzoic acid scaffolds is a highly active area of research, driven by their utility as key intermediates for pharmaceuticals and agrochemicals. uc.pt The synthesis of this compound fits within this broader context of creating structurally diverse and functionally optimized building blocks.

Research in this area focuses on several key objectives:

Developing New Fluorination/Fluoroalkylation Methods: A major thrust is the creation of more efficient, selective, and environmentally benign methods for introducing fluorine-containing groups onto aromatic rings. This includes the development of novel reagents for trifluoromethylation, difluoromethylation, and monofluoromethylation that operate under mild conditions and tolerate a wide range of functional groups.

Accessing Novel Substitution Patterns: Efforts are underway to synthesize benzoic acids with complex and previously inaccessible substitution patterns of fluorine, chlorine, and other functional groups. google.comresearchgate.net For example, processes for preparing polyhalogenated benzoic acids, such as 3-chloro-2,4,5-trifluorobenzoic acid, have been developed to serve as precursors for potent antibacterial agents. google.comresearchgate.net

Dearomatization-Rearomatization Strategies: Innovative strategies, such as the dearomatization of phenols followed by a rearomatization step, are being explored to generate benzoyl fluorides and benzoic acids. This approach provides a unique disconnection for accessing substituted benzoic acid scaffolds from readily available phenol starting materials.

Functionalization of the Carboxylic Acid Moiety: Once the fluorinated scaffold is synthesized, the carboxylic acid group serves as a versatile handle for further derivatization. It can be readily converted into esters, amides, acyl chlorides, and other functional groups, enabling its incorporation into larger, more complex molecules. ossila.com For instance, 3-Fluoro-5-(trifluoromethyl)benzoic acid is used as a building block that can be attached to molecular scaffolds via amination reactions for drug discovery. ossila.com

The continuous development of these synthetic methodologies expands the accessible chemical space for fluorinated benzoic acids, providing chemists with a richer toolkit for designing next-generation molecules with tailored properties.

Applications of 2 Chloro 5 Difluoromethyl Benzoic Acid As a Key Synthetic Intermediate

Precursor in Agrochemical Research and Development

In the field of agrochemical science, developing new and effective crop protection agents is crucial. Halogenated and fluorinated aromatic compounds are foundational to many modern herbicides, fungicides, and pesticides. precedenceresearch.comindiamart.com The specific arrangement of substituents on the 2-Chloro-5-(difluoromethyl)benzoic acid molecule makes it a promising precursor for creating novel active ingredients in this sector.

Synthesis of Herbicidal and Fungicidal Precursors

The utility of fluorinated building blocks in agrochemicals is well-established. For instance, trifluoromethylpyridine derivatives are essential for synthesizing herbicides like fluazifop-butyl. nih.gov Similarly, benzoic acid derivatives containing chlorine and fluorine atoms are used to produce herbicides such as saflufenacil. wipo.int

Research has shown that compounds structurally related to this compound are active in creating fungicidal agents. Boron-containing molecules like 2-chloro-5-trifluoromethoxybenzeneboronic acid have demonstrated potent antifungal activity against plant pathogens. nih.gov Furthermore, the synthesis of benzimidazole derivatives, another class of fungicides, often involves halogenated intermediates to enhance their efficacy against a range of phytopathogenic fungi. nih.govresearchgate.net Given these precedents, this compound is a logical candidate for the synthesis of new herbicidal and fungicidal precursors, where the difluoromethyl group can contribute to the biological activity and stability of the resulting products.

| Intermediate Compound | Agrochemical Class | Example End Product/Target | Reference |

|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Herbicide | Fluazifop | nih.gov |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Herbicide | Saflufenacil | wipo.int |

| 2-Chloromethyl-1H-benzimidazole | Fungicide | Benzimidazole derivatives | nih.govresearchgate.net |

| Triazolopyrimidine-2-sulfonamide derivatives | Herbicide | Acetohydroxyacid synthase inhibitors | nih.gov |

Building Block in Pharmaceutical and Medicinal Chemistry Research

In pharmaceutical and medicinal chemistry, the design of new therapeutic agents relies on the availability of versatile chemical building blocks. nbinno.com Halogenated benzoic acids are frequently used to synthesize Active Pharmaceutical Ingredients (APIs) for various applications, including anti-inflammatory and anticancer drugs. precedenceresearch.comossila.com The difluoromethyl group, in particular, is a valuable substituent that can modulate a molecule's biological properties.

Role in the Synthesis of Advanced Intermediates for Drug Discovery

This compound serves as a scaffold for creating more complex pharmaceutical intermediates. The carboxylic acid group can be readily converted into other functional groups like amides or esters, allowing it to be linked to other molecular fragments. ossila.com This versatility is crucial in drug discovery, where chemists often synthesize large libraries of related compounds to identify those with the highest potency and best pharmacological profiles. The incorporation of the difluoromethyl group is a strategic choice to enhance properties like binding affinity and metabolic resistance. ossila.com

Contribution to Heterocyclic Organic Synthesis

Heterocyclic compounds, which contain rings with atoms of at least two different elements, form the structural core of a vast number of drugs. The synthesis of trifluoromethyl-containing heterocycles is a significant area of research due to the positive impact of the trifluoromethyl group on drug efficacy. Similarly, methods for creating difluoromethyl-containing heterocycles are of great interest. acs.org this compound can be used in cyclization reactions to form various heterocyclic systems. The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, facilitating the formation of fused ring systems that are common in medicinal chemistry.

Precursor to Analogues of Bioactive Compounds (e.g., benzothiazinones as antitubercular agents, based on related compounds)

One of the most significant applications for closely related compounds is in the synthesis of novel antitubercular agents. Specifically, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a key precursor for synthesizing 8-nitro-1,3-benzothiazin-4-ones (BTZs). iucr.orgnih.goviucr.org BTZs are a potent class of drugs that inhibit the growth of Mycobacterium tuberculosis by targeting the DprE1 enzyme, which is essential for the bacterium's cell wall synthesis. nih.govacs.org Two prominent BTZ drug candidates, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials. iucr.orgnih.gov

The established synthetic routes to these powerful antitubercular agents highlight the critical role of the halogenated and fluoromethylated benzoic acid scaffold. nih.gov By analogy, this compound is a highly relevant starting material for creating novel analogues of these bioactive compounds. Replacing the trifluoromethyl group with a difluoromethyl group could subtly alter the drug's potency, solubility, and pharmacokinetic profile, potentially leading to improved therapeutic agents. nih.gov

| Precursor Compound | Target Bioactive Class | Mechanism of Action | Example Drug Candidates | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 8-Nitro-1,3-benzothiazin-4-ones (BTZs) | Inhibition of DprE1 enzyme in M. tuberculosis | BTZ043, PBTZ169 (Macozinone) | iucr.orgnih.goviucr.orgnih.gov |

Structural Characterization and Advanced Spectroscopic Analysis for Elucidating Molecular Architecture

X-ray Crystallographic Studies of 2-Chloro-5-(difluoromethyl)benzoic Acid and its Derivatives

X-ray diffraction studies on crystals of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid show that the substituent groups are significantly twisted out of the plane of the benzene (B151609) ring. iucr.orgiucr.org This distortion from planarity is a common feature in ortho-substituted benzoic acids due to steric hindrance.

Table 1: Selected Torsion Angles in 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

| Atoms Involved | Torsion Angle (°) | Reference |

|---|---|---|

| Benzene Ring Plane vs. Carboxy Group Plane | 22.9(1) | iucr.org |

This data pertains to the derivative 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid.

In the solid state, benzoic acid derivatives typically form predictable supramolecular structures governed by hydrogen bonding. iucr.org For 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the crystal structure reveals the formation of classic centrosymmetric dimers. iucr.org In these dimers, two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxylic acid groups. researchgate.netiucr.org This robust hydrogen-bonding motif is a defining feature of the crystal packing for many carboxylic acids. iucr.org

Table 2: Hydrogen Bond Geometry in 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid Dimers

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) | Reference |

|---|

Specific geometric values were not provided in the search results, but the formation of O—H···O hydrogen-bonded dimers is explicitly stated.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for confirming the covalent structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

Based on analogous compounds, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. nih.govrsc.org The proton of the difluoromethyl group (-CHF₂) would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms. The carboxylic acid proton would likely be a broad singlet.

In the ¹³C NMR spectrum, each carbon atom in the molecule would give a unique resonance. nih.gov The carbon of the difluoromethyl group would be split into a triplet by the two attached fluorine atoms.

The ¹⁹F NMR spectrum would be simplest, showing a doublet for the two equivalent fluorine atoms of the -CHF₂ group, resulting from coupling to the single proton. rsc.org

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) |

|---|---|---|---|

| ¹H | Aromatic: ~7.5-8.5 | Multiplets | JHH: ~2-8 Hz |

| -COOH: ~11-13 | Broad Singlet | - | |

| -CH F₂: ~6.5-7.5 | Triplet | JHF: ~50-60 Hz | |

| ¹³C | Aromatic: ~120-140 | Singlets/Doublets | - |

| -C OOH: ~165-170 | Singlet | - | |

| -C HF₂: ~110-120 | Triplet | JCF: ~230-250 Hz |

Note: These are predicted values based on general principles and data from related trifluoromethyl and chlorobenzoic acid compounds. nih.govrsc.orgbipm.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. The spectra for this compound would exhibit characteristic bands confirming the presence of its key functional groups.

The IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region. nih.gov A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be expected around 1700 cm⁻¹. nih.govresearchgate.net The C-F bonds of the difluoromethyl group would give rise to strong absorptions in the 1100-1200 cm⁻¹ region. Other characteristic vibrations include aromatic C=C stretching (1400-1600 cm⁻¹) and the C-Cl stretching vibration at lower wavenumbers. researchgate.netnih.gov

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C ring stretching and C=O stretching bands would be clearly observable. researchgate.netspectrabase.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (in dimer) | 2500-3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| C=O stretch | ~1700 | Strong | Medium |

| Aromatic C=C stretch | 1400-1600 | Medium-Strong | Strong |

| C-F stretches | 1100-1200 | Strong | Weak-Medium |

Note: These are predicted values based on data from 2-chlorobenzoic acid, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, and other halogenated benzoic acids. nih.govresearchgate.netnih.govnist.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₅ClF₂O₂), the expected exact mass of the molecular ion [M]⁺ would be precisely determined.

The mass spectrum would also reveal a characteristic isotopic pattern for the molecular ion due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two mass units ([M]⁺ and [M+2]⁺). nist.gov

Common fragmentation pathways in the mass spectrometer for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and the halogen atom. nist.govnih.gov

Table 5: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₅ClF₂O₂ |

| Exact Mass (for ³⁵Cl) | 206.0000 |

| Key Fragment Ions (m/z) | [M-OH]⁺, [M-COOH]⁺, [M-Cl]⁺ |

Note: The exact mass is calculated based on the molecular formula. Fragmentation patterns are predicted based on the behavior of similar compounds like 2-chlorobenzoic acid and other trifluoromethylbenzoic acids. nist.govnih.govacs.orgmdpi.com

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Difluoromethyl Benzoic Acid

Non-Covalent Interaction (NCI) Analysis and Aromaticity Studies of 2-Chloro-5-(difluoromethyl)benzoic Acid

Please note: As of the current date, specific computational and theoretical chemistry studies focusing solely on this compound are not available in the public domain. Therefore, this analysis is based on established principles of computational chemistry and extrapolations from studies on structurally related substituted benzoic acids. The discussion below infers the likely non-covalent interactions and aromaticity characteristics of the target molecule based on the known effects of its constituent functional groups: a chloro group, a difluoromethyl group, and a carboxylic acid group.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions within and between molecules. These interactions, while weaker than covalent bonds, are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of a compound. For this compound, several key non-covalent interactions are anticipated.

Intramolecular Interactions:

Hydrogen Bonding: The most significant intramolecular non-covalent interaction in this compound is expected to be a hydrogen bond between the hydrogen atom of the carboxylic acid group and the ortho-chloro substituent. This type of interaction is common in ortho-substituted benzoic acids and can influence the conformation of the carboxylic acid group relative to the benzene (B151609) ring.

Steric Hindrance: The presence of the chloro and difluoromethyl groups on the benzene ring can lead to steric hindrance, influencing the preferred rotational conformation (dihedral angle) of the carboxylic acid and difluoromethyl groups. Studies on related molecules, such as 4-nitro-2-(trifluoromethyl)benzoic acid, have shown that bulky ortho substituents can cause the carboxylic acid group to rotate out of the plane of the aromatic ring. doaj.orgiucr.org

Intermolecular Interactions:

Dimerization: Benzoic acids are well-known to form strong centrosymmetric dimers in the solid state and in non-polar solvents, linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. It is highly probable that this compound also exhibits this characteristic dimeric structure.

Halogen Bonding: The chlorine atom in the molecule can act as a halogen bond donor, interacting with Lewis bases. This could lead to C-Cl···O or C-Cl···N interactions in the presence of suitable acceptor molecules.

A representative NCI plot for a substituted benzoic acid would typically show regions of strong attractive interactions (like O-H···O hydrogen bonds) in blue, weaker van der Waals interactions in green, and repulsive steric clashes in red.

Aromaticity Studies

Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The substituents on the benzene ring of this compound are expected to modulate its aromatic character.

The aromaticity of a substituted benzene ring can be evaluated using various computational descriptors, including:

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the aromatic ring to probe the magnetic shielding, which is a hallmark of aromaticity. More negative NICS values generally indicate a higher degree of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based descriptor that evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while lower values suggest a loss of aromatic character.

Para-Delocalization Index (PDI): This is an electron delocalization-based index that quantifies the extent of π-electron sharing between para-positioned carbon atoms.

Aromatic Fluctuation Index (FLU): FLU is another electron delocalization-based measure that assesses the uniformity of electron delocalization around the ring.

Effects of Substituents on Aromaticity:

Difluoromethyl Group (-CHF2): The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect is expected to decrease the electron density of the benzene ring. Studies on fluorinated benzene derivatives have shown that fluorine substituents can lead to a decrease in aromaticity. bohrium.com The effect of a -CHF2 group would be similar to, though likely less pronounced than, a trifluoromethyl (-CF3) group, which is known to reduce the aromaticity of the benzene ring.

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, which can lead to a reduction in the ring's aromaticity.

Considering the combined effects of these three substituents, it is anticipated that the aromaticity of the benzene ring in this compound will be somewhat reduced compared to unsubstituted benzene. The precise degree of this reduction would require specific computational calculations.

The following table provides a hypothetical comparison of aromaticity indices for benzene and a substituted benzoic acid to illustrate the expected trend. The values for this compound are speculative and for illustrative purposes only, as direct computational data is unavailable.

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzene | 0.998 | -7.6 | -9.8 |

| 2-Chlorobenzoic Acid | ~0.98 | ~-7.0 | ~-9.2 |

| 4-(Trifluoromethyl)benzoic acid | ~0.96 | ~-6.5 | ~-8.7 |

| This compound | Est. ~0.95-0.97 | Est. ~-6.2 to -6.8 | Est. ~-8.4 to -9.0 |

Note: The values for this compound are estimations based on the expected effects of the substituents and are not derived from actual calculations.

Emerging Research Areas and Future Perspectives for 2 Chloro 5 Difluoromethyl Benzoic Acid Research

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is driving the adoption of green chemistry principles. For a valuable building block like 2-Chloro-5-(difluoromethyl)benzoic acid, developing sustainable and eco-friendly synthetic routes is a key research priority. Future efforts are likely to focus on several core areas of green chemistry to minimize the environmental footprint of its production.

Key principles being explored include the use of safer solvents, alternative energy sources, and catalytic processes to improve atom economy and reduce waste. For instance, methodologies that employ water as a solvent at high temperatures are being investigated for the synthesis of related heterocyclic compounds from benzoic acid derivatives. rsc.org This approach eliminates the need for volatile organic compounds (VOCs), which are a major source of industrial pollution. Similarly, the Schotten-Baumann method, a classic benzoylation reaction, has been adapted to proceed in an aqueous environment at room temperature for certain benzoic acid derivatives, showcasing a greener alternative to traditional synthesis. brazilianjournals.com.br

Another avenue involves the use of renewable feedstocks. Research into the valorization of lignin, a complex polymer found in wood, has identified pathways to produce various benzoic acid derivatives. rsc.org Applying such bio-based sourcing concepts to the precursors of this compound could significantly enhance its sustainability profile. Furthermore, replacing corrosive and hazardous reagents with solid, reusable catalysts like Montmorillonite KSF clay represents a significant step forward in creating safer and more environmentally benign processes. mygreenlab.org

The effectiveness of these green methodologies can be quantified using metrics such as the E-Factor (environmental factor), which measures the mass of waste produced per unit of product, and Process Mass Intensity (PMI), which considers the total mass input relative to the final product mass. gcande.org The ideal E-factor is 0, indicating zero waste. gcande.org

Table 1: Key Areas in Green Synthesis Development

| Research Area | Principle | Potential Application for this compound |

|---|---|---|

| Alternative Solvents | Reduce use of volatile organic compounds (VOCs) | Synthesis in high-temperature water to replace traditional organic solvents. rsc.org |

| Renewable Feedstocks | Decrease reliance on petrochemicals | Utilizing lignin-derived precursors for the benzene (B151609) ring structure. rsc.org |

| Catalysis | Improve reaction efficiency and reduce waste | Employing solid, reusable acid catalysts instead of corrosive liquid acids. mygreenlab.org |

| Energy Efficiency | Lower energy consumption | Utilizing methods like photochlorination which can operate at lower temperatures. google.com |

| Waste Reduction | Minimize byproducts and improve atom economy | Designing synthetic routes with higher yields and fewer steps to lower the E-Factor and PMI. gcande.org |

Chemo- and Regioselective Catalytic Transformations

The this compound molecule possesses multiple reactive sites, making chemo- and regioselective transformations a fertile ground for research. The ability to selectively modify one functional group in the presence of others is crucial for synthesizing complex derivative molecules with high precision and efficiency. Future research will likely leverage advanced catalytic systems to unlock the full synthetic potential of this scaffold.

The distinct electronic properties of the chloro, difluoromethyl, and carboxylic acid groups can be exploited to direct catalytic reactions to specific positions on the aromatic ring or at the functional groups themselves. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Research into ligand-directed catalysis could enable highly regioselective reactions. A notable example is the hydrocarboxylation of aryl olefins, where the choice of a specific phosphine (B1218219) ligand on a palladium catalyst can selectively produce either branched 2-arylpropanoic acids or linear 3-arylpropanoic acids with high fidelity. organic-chemistry.org Applying similar ligand-controlled strategies to derivatives of this compound could allow for precise C-C or C-N bond formation at either the ortho or meta positions relative to the existing substituents.

The carboxylic acid group itself can be a target for chemoselective transformations. It can be converted into esters, amides, or other functional groups. The challenge lies in performing these reactions without affecting the chloro or difluoromethyl groups. Conversely, catalysts could be designed to selectively activate the C-Cl bond for cross-coupling while leaving the carboxylic acid intact for subsequent modifications. The development of such orthogonal strategies is a key area of future exploration.

Table 2: Potential Selective Catalytic Transformations

| Transformation Type | Target Site | Catalyst System (Example) | Desired Outcome |

|---|---|---|---|

| Hydrocarboxylation | Derivatives (e.g., vinyl-substituted) | Palladium with tunable phosphine ligands organic-chemistry.org | Regioselective addition of a carboxyl group, creating complex di-acids. |

| Cross-Coupling | C-Cl bond | Palladium or Nickel with specific ligands | Introduction of new aryl, alkyl, or amino groups. |

| C-H Activation | Aromatic C-H bonds | Rhodium, Iridium, or Palladium catalysts | Direct functionalization of the benzene ring without pre-activation. |

| Carboxyl Group Modification | -COOH | Enzyme or chemoselective catalysts | Selective esterification or amidation in the presence of other groups. |

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of chemicals, particularly in the pharmaceutical industry. acs.org Its advantages over traditional batch processing—including enhanced safety, precise control over reaction parameters, and improved scalability—make it an ideal platform for the production and derivatization of this compound. digitellinc.com

The synthesis of compounds with difluoromethyl groups can involve hazardous reagents or unstable intermediates. Flow chemistry systems, with their small reaction volumes and superior heat and mass transfer, allow such reactions to be performed safely and efficiently. rsc.orgwiley-vch.de For instance, visible light-mediated difluoromethylation reactions have been successfully scaled up using low-cost 3D printed photoflow reactors, demonstrating a practical and cost-effective approach. rsc.org This methodology could be adapted for the synthesis of this compound itself or its derivatives.

Exploration in Materials Science and Polymer Chemistry

The unique combination of a halogen, a fluorinated alkyl group, and a carboxylic acid makes this compound an intriguing building block for new materials and polymers. The strong electronegativity and specific steric profile of the difluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and modified electronic characteristics.

A promising area of exploration is in the development of advanced polymer electrolyte membranes (PEMs) for applications like proton exchange fuel cells. Research on the related compound, 5-Chloro-2-fluorobenzoic acid, has shown its utility in synthesizing poly(phenylene ether)-based membranes. ossila.com In that process, the benzoic acid is first converted to a more reactive intermediate, which then participates in polymerization. ossila.com Following a similar synthetic strategy, this compound could be incorporated into polymer backbones. The difluoromethyl group could potentially enhance the proton conductivity and stability of the resulting membrane, leading to more efficient fuel cells.

Beyond fuel cells, this compound could be a precursor for a variety of specialty polymers. The presence of the chlorine atom provides a handle for polymerization reactions, such as nickel-mediated coupling. ossila.com The resulting polymers could find use in applications requiring high-performance materials, such as dielectrics in electronics, specialty coatings, or advanced composites. The future in this area will involve synthesizing novel polymers based on this scaffold and systematically characterizing their thermal, mechanical, and electronic properties.

Design of New Fluorinated Motifs and Building Blocks Based on the this compound Scaffold

In medicinal chemistry and drug discovery, the concept of molecular scaffolds—core structures upon which diverse functional groups can be built—is fundamental. lifechemicals.com this compound is itself a valuable building block, but its true potential lies in its use as a scaffold for creating novel, more complex fluorinated motifs. The difluoromethyl group is a particularly attractive bioisostere for hydroxyl or thiol groups and can significantly modulate properties like lipophilicity and metabolic stability. nih.gov

Researchers actively use halogenated and nitrated benzoic acids as starting points for the synthesis of diverse heterocyclic scaffolds. nih.gov For example, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid serves as a key precursor for a class of potent antitubercular agents known as benzothiazinones. iucr.orgiucr.org This demonstrates a clear precedent for using a multi-substituted benzoic acid scaffold to construct complex, biologically active molecules.

Future research will focus on using the reactive handles of this compound to build new ring systems. The carboxylic acid and the chloro group can be used in cyclization reactions to form a variety of fused heterocycles, which are privileged structures in drug discovery. By systematically reacting the scaffold with different bifunctional reagents, large libraries of novel compounds can be generated. lifechemicals.com These libraries can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents. The strategic use of this scaffold allows for the efficient exploration of chemical space while retaining the beneficial properties imparted by the difluoromethyl group. soton.ac.uk

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-(difluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation and functional group interconversion. A common approach involves:

- Chlorination : Introducing chlorine at the 2-position using reagents like chlorine gas or sodium hypochlorite under reflux in ethanol/water .

- Difluoromethylation : Fluorination via electrophilic substitution or nucleophilic displacement. For example, reacting with difluoromethylating agents (e.g., ClCF₂H) under catalysis (e.g., AlCl₃) at controlled temperatures (60–80°C) .

Key Variables : - Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Excess heat may lead to dehalogenation or side products.

- Catalyst load : Aluminum chloride (AlCl₃) improves electrophilic substitution efficiency but requires careful quenching .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns (e.g., chlorine at C2, difluoromethyl at C5) via ¹⁹F NMR (δ ~ -120 ppm for CF₂) and ¹H-¹³C HMBC correlations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M-H]⁻ at m/z 220.9743 (C₈H₅ClF₂O₂) with isotopic patterns consistent with Cl and F .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethyl group in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The difluoromethyl group acts as a strong electron-withdrawing group (EWG), activating the benzene ring for NAS. Key factors:

- Electronic Effects : Fluorine’s high electronegativity increases the partial positive charge on the adjacent carbon, facilitating attack by nucleophiles (e.g., amines, alkoxides) .

- Steric Considerations : The CF₂H group’s small size minimizes steric hindrance compared to bulkier EWGs (e.g., NO₂).

Experimental Design : - Kinetic studies under varying temperatures/pH to determine rate constants.

- Computational modeling (DFT) to map charge distribution and transition states .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?

- Methodological Answer : The compound’s carboxylic acid moiety enables hydrogen bonding with enzymes/receptors, while the difluoromethyl group enhances metabolic stability. Assay Recommendations :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves.

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in cell lines (e.g., HEK293) .

- Molecular Docking : Compare binding affinities with non-fluorinated analogs using X-ray crystallography or cryo-EM .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) often arise from tautomerism or solvent effects. Resolve via:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by observing signal coalescence at elevated temperatures.

- Deuterium Exchange : Confirm acidic protons (e.g., -COOH) by treating with D₂O and monitoring peak disappearance .

- X-ray Crystallography : Resolve ambiguous NOESY/ROESY correlations with single-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.